molecular formula C14H16N2 B12797614 n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline CAS No. 6312-26-1

n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline

Cat. No.: B12797614
CAS No.: 6312-26-1
M. Wt: 212.29 g/mol
InChI Key: KBMJIALIOLLWDY-UHFFFAOYSA-N
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Description

N-methyl-N-(2-pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C14H16N2. It is characterized by the presence of a pyridine ring attached to an ethyl chain, which is further connected to a methylated aniline group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)aniline typically involves the reaction of N-methylaniline with 2-vinylpyridine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions may include:

    Temperature: Moderate to high temperatures to ensure the reaction proceeds efficiently.

    Catalysts: Common catalysts include palladium or other transition metals.

    Solvents: Organic solvents such as toluene or dichloromethane are often used.

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-(2-pyridin-2-ylethyl)aniline may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-pyridin-2-ylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-methyl-N-(2-pyridin-2-ylethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-pyridin-2-ylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-pyridin-2-ylethyl)amine
  • N-methyl-N-(2-pyridin-2-ylethyl)benzylamine
  • N-methyl-N-(2-pyridin-2-ylethyl)piperidine

Uniqueness

N-methyl-N-(2-pyridin-2-ylethyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

6312-26-1

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-methyl-N-(2-pyridin-2-ylethyl)aniline

InChI

InChI=1S/C14H16N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h2-9,11H,10,12H2,1H3

InChI Key

KBMJIALIOLLWDY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=CC=CC=C2

Origin of Product

United States

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